molecular formula C5H8N2O2S B14351163 N,N'-Thiane-3,5-diylidenedihydroxylamine CAS No. 90706-71-1

N,N'-Thiane-3,5-diylidenedihydroxylamine

Cat. No.: B14351163
CAS No.: 90706-71-1
M. Wt: 160.20 g/mol
InChI Key: OWCNPGQNYRJXMA-UHFFFAOYSA-N
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Description

N,N’-Thiane-3,5-diylidenedihydroxylamine is a chemical compound with a unique structure that includes a thiane ring and hydroxylamine groups

Preparation Methods

The synthesis of N,N’-Thiane-3,5-diylidenedihydroxylamine typically involves the reaction of thiane derivatives with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N,N’-Thiane-3,5-diylidenedihydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where hydroxylamine groups are replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

N,N’-Thiane-3,5-diylidenedihydroxylamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiane derivatives and hydroxylamine-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-Thiane-3,5-diylidenedihydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine groups can form bonds with active sites on enzymes, inhibiting their activity. Additionally, the thiane ring structure may interact with cellular membranes, affecting their function.

Comparison with Similar Compounds

N,N’-Thiane-3,5-diylidenedihydroxylamine can be compared with similar compounds such as 1,3-dithianes and diethylhydroxylamine. While 1,3-dithianes are known for their use in protecting carbonyl groups in organic synthesis, N,N’-Thiane-3,5-diylidenedihydroxylamine offers unique properties due to the presence of hydroxylamine groups. Diethylhydroxylamine, on the other hand, is primarily used as an oxygen scavenger in water treatment and has different chemical properties compared to N,N’-Thiane-3,5-diylidenedihydroxylamine.

Conclusion

N,N’-Thiane-3,5-diylidenedihydroxylamine is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, and ongoing research continues to uncover new uses and properties of this compound.

Properties

CAS No.

90706-71-1

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

N-(5-hydroxyiminothian-3-ylidene)hydroxylamine

InChI

InChI=1S/C5H8N2O2S/c8-6-4-1-5(7-9)3-10-2-4/h8-9H,1-3H2

InChI Key

OWCNPGQNYRJXMA-UHFFFAOYSA-N

Canonical SMILES

C1C(=NO)CSCC1=NO

Origin of Product

United States

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